molecular formula C18H20BNO5 B1444679 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- CAS No. 870221-30-0

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-

Cat. No. B1444679
M. Wt: 341.2 g/mol
InChI Key: IGOIUMIRXNPEIE-UHFFFAOYSA-N
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Description

“1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-” is a type of boronic acid derivative . It is also known as HBpin or Pinacolborane . The empirical formula is C6H13BO2 .


Synthesis Analysis

This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Chemical Reactions Analysis

This compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is a liquid at 20°C . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The refractive index is 1.396 .

Scientific Research Applications

  • Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis

    • This field involves the study of molecular structures and their properties .
    • Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
    • The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
    • Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
  • Organic Synthesis

    • Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .
    • In the 1980s, Velcade synthesized the first anti-cancer drug based on boric acid .
    • D. Shiino et al. carried out glycosylation of insulin and bound it to gel microspheres with phenylboronic acid (4 mol %) to regulate the rhythm of insulin .
    • Winblade et al. grafted phenylboronic acid and polyethylene glycol (PEG) onto poly-L-lysine (PLL) backbone making the copolymer that could be used in prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
  • Borylation at the Benzylic C-H Bond of Alkylbenzenes

    • This application involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Hydroboration of Alkyl or Aryl Alkynes and Alkenes

    • In this application, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Coupling with Aryl Iodides

    • This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
  • Synthesis of Boronic Esters

    • Boronic esters are important intermediates in organic synthesis . They can be synthesized from 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
  • Preparation of Boronic Acids

    • Boronic acids are widely used in organic synthesis, catalysis, and crystal engineering . They can be prepared from 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
  • Synthesis of Anti-cancer Drugs

    • In the 1980s, Velcade synthesized the first anti-cancer drug based on boric acid . Boronic esters, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, could potentially be used in the synthesis of similar drugs .
  • Regulation of Insulin Rhythm

    • D. Shiino et al. carried out glycosylation of insulin and bound it to gel microspheres with phenylboronic acid to regulate the rhythm of insulin . Similar compounds could potentially be used for this purpose .
  • Prevention of Cell Aggregation

    • Winblade et al. grafted phenylboronic acid and polyethylene glycol (PEG) onto poly-L-lysine (PLL) backbone making the copolymer that could be used in prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion . Similar compounds could potentially be used for this purpose .

Safety And Hazards

This compound is highly flammable and can produce flammable or ignitable gases when in contact with water . It should be stored in a dry place in a sealed container .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)20(21)22/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOIUMIRXNPEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-

Synthesis routes and methods

Procedure details

To a solution of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2.00 g, 9.09 mmol) in DMF was added potassium carbonate (2.51 g, 18.2 mmol) and 1-fluoro-4-nitrobenzene (0.964 ml, 9.09 mmol). The reaction mixture was flushed with nitrogen, sealed, and heated to 120° C. After 18 h, water was added and the mixture was extracted 2× with EtOAc. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo, and the crude was purify by silica gel chromatography, eluting with 0-15% EtOAc/hexanes to give 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane as a white solid. MS m/z=342 [M+1]+. Calc'd for C18H20BNO5: 341.17.
Quantity
2 g
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reactant
Reaction Step One
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2.51 g
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reactant
Reaction Step One
Quantity
0.964 mL
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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